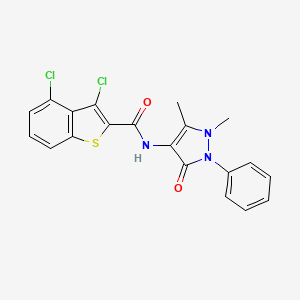

3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-11-17(20(27)25(24(11)2)12-7-4-3-5-8-12)23-19(26)18-16(22)15-13(21)9-6-10-14(15)28-18/h3-10H,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUKZPDZZWVWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is to react 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratio under controlled conditions to form the pyrazolyl ring. Subsequent chlorination and methylation steps are then employed to introduce the chloro and methyl groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The benzothiophene core can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be used to convert chloro groups to hydroxyl groups.

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: : Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of benzothiophene sulfoxides or sulfones.

Reduction: : Formation of hydroxylated derivatives.

Substitution: : Formation of various substituted benzothiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological pathways and developing new drugs.

Medicine

The compound has been investigated for its medicinal properties, including potential antiviral, anti-inflammatory, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The phenyl and pyrazol groups can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variation on the Benzothiophene Core

- 3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide (CAS 301157-28-8)

- Molecular Formula : C₂₀H₁₆ClN₃O₂S (molar mass: 397.88 g/mol) .

- Key Difference : Single chlorine substitution at position 3 of the benzothiophene versus 3,4-dichloro in the target compound.

- Implications : Reduced steric bulk and electron-withdrawing effects compared to the dichloro derivative, which may lower binding affinity in biological systems or alter solubility.

Acetamide vs. Benzothiophene-Carboxamide Linkers

- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂ (molar mass: 406.27 g/mol) .

- Key Difference : Acetamide linker with a 2,4-dichlorophenyl group instead of benzothiophene-carboxamide.

- Structural Insights : The amide group forms R₂²(10) hydrogen-bonded dimers, stabilizing crystal packing . Dihedral angles between the dichlorophenyl and pyrazole rings are 48.45°, influencing conformational flexibility.

- Implications : The absence of the benzothiophene ring may reduce π-π stacking interactions, affecting solubility or biological target engagement.

Sulfonamide Derivatives

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide Key Difference: Sulfonamide group replaces carboxamide, linked to a methylbenzene ring .

Data Table: Structural and Functional Comparison

Biological Activity

3,4-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 376.24 g/mol. The structure includes a dichlorophenyl moiety and a pyrazole ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H15Cl2N3O2 |

| Molecular Weight | 376.24 g/mol |

| CAS Number | 2656-94-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent chlorination and amide formation. The synthetic pathway often employs reagents such as dichloromethane and triethylamine, leading to the final product through careful control of reaction conditions.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of related compounds in the same class. For instance, a study demonstrated that derivatives of similar structures showed significant reductions in blood glucose levels in diabetic rats, outperforming standard treatments like glibenclamide by 61% to 67% after 14 days of treatment .

Antimicrobial Activity

Research indicates that while some derivatives exhibit antimicrobial properties against various bacterial strains, the specific compound under discussion has shown limited activity against certain test organisms . However, its complexes demonstrated varying degrees of sensitivity against bacterial strains at specific concentrations.

Toxicity Studies

Acute toxicity tests have suggested that this compound and its complexes are non-toxic at tested doses, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- In Silico Studies : Molecular docking studies have suggested that the compound could interact effectively with target proteins involved in diabetes regulation, indicating its potential as a drug candidate with good oral bioavailability .

- Crystallographic Analysis : X-ray crystallography has revealed detailed structural information about the compound, showing distinct conformations due to steric repulsion among substituents . This structural insight is crucial for understanding how modifications might enhance biological activity.

- Comparative Studies : In comparative studies with similar compounds, it was noted that variations in substituents on the pyrazole ring significantly affected biological activity. For example, changing from a dichloro to a trifluoromethyl group enhanced certain pharmacological profiles .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and what reaction conditions are critical for yield improvement?

The synthesis typically involves coupling 3,4-dichloro-1-benzothiophene-2-carboxylic acid derivatives with 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine). Key steps include:

- Activation of the carboxylic acid using carbodiimides (e.g., EDC·HCl) in dichloromethane.

- Stirring at low temperatures (273 K) with triethylamine as a base .

- Purification via extraction and recrystallization from methylene chloride. Critical parameters: Stoichiometric control of reactants (1:1 molar ratio), solvent polarity, and crystallization conditions to avoid byproducts.

Q. How is the compound structurally characterized, and what techniques validate its molecular conformation?

- X-ray crystallography confirms planar amide groups and dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) .

- Hydrogen bonding : N–H⋯O interactions form dimers with R₂²(10) graph-set motifs, critical for crystal packing .

- Spectroscopy : IR confirms C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches. ¹H/¹³C NMR resolves methyl groups (δ 2.1–3.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s molecular conformation and intermolecular interactions?

Steric repulsion between the dichlorophenyl and pyrazolyl rings results in:

- Dihedral angles of 64.82° (amide vs. pyrazolyl ring) and 80.70° (amide vs. dichlorophenyl) .

- Reduced π-π stacking due to non-planar geometry, favoring hydrogen-bonded dimers over extended networks. Methodological insight: Use density functional theory (DFT) to model torsional barriers and compare with crystallographic data to predict solubility and reactivity.

Q. What strategies resolve contradictions in bioactivity data for structurally analogous compounds?

- Comparative SAR analysis : Evaluate substituent effects (e.g., chloro vs. methoxy groups) on enzyme inhibition using in vitro assays (e.g., COX-2 or kinase inhibition) .

- Data normalization : Account for variations in assay conditions (e.g., IC₅₀ values under different pH or temperature) using standardized protocols . Example: Pyrazole derivatives with electron-withdrawing groups (Cl, CF₃) show enhanced anti-inflammatory activity but reduced solubility, requiring formulation adjustments .

Q. How can hydrogen-bonding patterns be exploited to design derivatives with improved pharmacokinetic properties?

- Modify the pyrazolyl N-methyl group to introduce polar substituents (e.g., –OH or –NH₂) to enhance water solubility while retaining dimerization capacity .

- Replace the benzothiophene moiety with bioisosteres (e.g., indole or benzofuran) to alter metabolic stability without disrupting hydrogen bonding .

Methodological Recommendations

- Crystallization optimization : Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to obtain high-quality single crystals for X-ray analysis .

- Bioactivity assays : Pair in vitro enzyme inhibition studies with molecular docking (e.g., AutoDock Vina) to correlate conformational flexibility with target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.